6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione
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Overview
Description
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C14H12O3 It is a derivative of anthracene, characterized by the presence of hydroxyl and carbonyl groups on the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of 1,2,3,4-tetrahydroanthraquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of anthraquinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups, leading to the formation of tetrahydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, including enzymes and receptors, affecting their function.
Pathways Involved: It has been shown to inhibit key cellular pathways involved in cancer progression, such as kinase signaling pathways and topoisomerase activity.
Comparison with Similar Compounds
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione: Similar in structure but with an ethyl group instead of a hydroxyl group.
Tetrahydroanthraquinone: A class of derivatives with hydrogenated benzene rings, known for their biological activities.
Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H12O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h5-7,15H,1-4H2 |
InChI Key |
ABQGJHVECIYRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
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